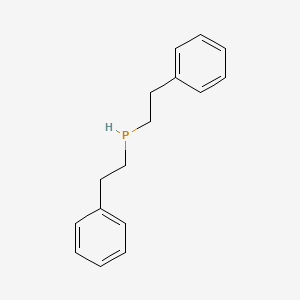

Phosphine, bis(2-phenylethyl)-

CAS No.: 93017-30-2

Cat. No.: VC19207499

Molecular Formula: C16H19P

Molecular Weight: 242.29 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 93017-30-2 |

|---|---|

| Molecular Formula | C16H19P |

| Molecular Weight | 242.29 g/mol |

| IUPAC Name | bis(2-phenylethyl)phosphane |

| Standard InChI | InChI=1S/C16H19P/c1-3-7-15(8-4-1)11-13-17-14-12-16-9-5-2-6-10-16/h1-10,17H,11-14H2 |

| Standard InChI Key | YWDPXUHMMMGLPC-UHFFFAOYSA-N |

| Canonical SMILES | C1=CC=C(C=C1)CCPCCC2=CC=CC=C2 |

Introduction

Structural Characteristics and Conformational Analysis

Molecular Geometry and Bonding

Bis(2-phenylethyl)phosphine adopts a pyramidal geometry at the phosphorus center, with the two 2-phenylethyl substituents arranged in a propeller-like conformation relative to the P–H bond. Density functional theory (DFT) calculations on analogous selenophosphinic acid derivatives reveal that the substituents predominantly occupy gauche or trans orientations to minimize steric hindrance . For instance, in bis(2-phenylethyl)selenophosphinic acid, the dihedral angles between the P=Se bond and adjacent C–C bonds range from 45° to 66°, stabilizing the gauche conformers .

| Conformer | Dihedral Angles (°) | Relative Energy (kJ/mol) | Orientation of Substituents |

|---|---|---|---|

| 1a | Se=P–C7–C10: 54 | 0.0 | Gauche, gauche, gauche |

| 1b | Se=P–C8–C9: 56 | +1.2 | Gauche, trans, gauche |

| 1c | Se=P–O–C6: 48 | +3.6 | Trans, gauche, gauche |

Data adapted from conformational studies on selenophosphinic acid analogs .

The phenyl rings of the 2-phenylethyl groups are oriented trans to the P–C bonds, further reducing steric clashes . This structural motif is conserved across related phosphine chalcogenides, underscoring the role of substituent bulk in dictating molecular conformation.

Spectroscopic and Computational Insights

Nuclear magnetic resonance (NMR) and infrared (IR) spectroscopy confirm the presence of a pyramidal phosphorus center, with -NMR resonances for the P–H proton appearing near δ 3.5–4.0 ppm . DFT simulations corroborate experimental findings, predicting energy minima for gauche conformers due to favorable non-covalent interactions between phenyl rings and the phosphorus lone pair .

Synthesis and Preparation Methods

Hydrophosphination of Alkenes

Bis(2-phenylethyl)phosphine is synthesized via hydrophosphination of styrene with phosphine () under basic conditions. A representative protocol involves:

-

Generating in situ by treating red phosphorus with aqueous KOH in dioxane or toluene .

-

Introducing styrene to the - gas mixture at 45–60°C in dimethyl sulfoxide (DMSO) .

-

Isolating the product through fractional distillation or crystallization, achieving yields of 60–80% .

Table 2: Optimization of Bis(2-phenylethyl)phosphine Synthesis

| Substrate | Base | Solvent | Temperature (°C) | Yield (%) |

|---|---|---|---|---|

| Styrene | KOH | DMSO | 60 | 75 |

| Vinylpyridine | NaOH | Toluene | 70 | 68 |

Conditions adapted from free-radical addition methodologies .

Scalability and Byproduct Management

The reaction is highly chemoselective, with minimal formation of tris(2-phenylethyl)phosphine under controlled alkene stoichiometry . Byproducts such as diphosphines are suppressed by maintaining a -rich atmosphere and gradual alkene addition.

Chemical Reactivity and Functionalization

Nucleophilic Additions

Bis(2-phenylethyl)phosphine undergoes nucleophilic addition to electron-deficient alkenes and alkynes. For example, reaction with divinylsulfone yields tertiary phosphines via Michael-type addition:

This reaction proceeds in dioxane at room temperature with KOH catalysis, achieving >90% conversion .

Free-Radical Reactions

Under radical initiators (e.g., AIBN) or UV irradiation, bis(2-phenylethyl)phosphine adds to vinylpyrroles and cyanoacetylenes with high regioselectivity. For instance, addition to 1-isopropenylpyrrole produces P,N-ligands in 89–92% yield, demonstrating utility in coordination chemistry .

Table 3: Radical Additions of Bis(2-phenylethyl)phosphine

| Substrate | Initiator | Conditions | Product | Yield (%) |

|---|---|---|---|---|

| 1-Isopropenylpyrrole | AIBN | 65°C, 12 h | P,N-Ligand | 91 |

| Phenylcyanoacetylene | UV | RT, 6 h | Z-alkenylphosphine | 85 |

Data sourced from free-radical addition studies .

Oxidation and Chalcogenation

Exposure to sulfur or selenium yields bis(2-phenylethyl)phosphine sulfide or selenide, respectively. These chalcogenides exhibit enhanced stability and are precursors to flame retardants and vulcanization agents .

Applications in Materials and Coordination Chemistry

Ligand Design

Bis(2-phenylethyl)phosphine serves as a polydentate ligand for transition metals. Its bulky substituents stabilize low-coordination states in Pd(0) and Pt(II) complexes, which are catalytic in cross-coupling reactions .

Polymer Additives

Phosphine oxides derived from bis(2-phenylethyl)phosphine improve the thermal stability of polyesters and polyamides, with decomposition temperatures elevated by 40–60°C compared to unmodified polymers .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume